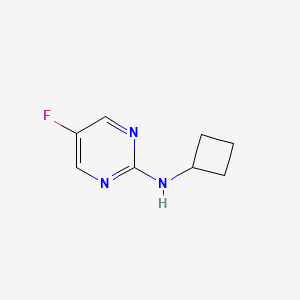

N-cyclobutyl-5-fluoropyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclobutyl-5-fluoropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVVBOAOBGKBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of N Cyclobutyl 5 Fluoropyrimidin 2 Amine

Retrosynthetic Analysis of N-cyclobutyl-5-fluoropyrimidin-2-amine

A retrosynthetic analysis of N-cyclobutyl-5-fluoropyrimidin-2-amine suggests two principal and highly feasible disconnection approaches, both focusing on the formation of the key aryl C-N bond.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) Disconnection: The most direct retrosynthetic disconnection is at the C2-N bond. This approach identifies a 5-fluoropyrimidine (B1206419) electrophile and a cyclobutylamine (B51885) nucleophile as the key precursors. The pyrimidine (B1678525) ring's inherent electron-deficient nature, due to the two nitrogen atoms, activates it for nucleophilic attack. A suitable leaving group (LG), typically a halogen like chlorine, is necessary at the C2 position for the reaction to proceed. This leads to the identification of 2-chloro-5-fluoropyrimidine (B20137) and cyclobutylamine as the primary starting materials. This is a synthetically viable route as 2-chloro-5-fluoropyrimidine is a commercially available compound. sigmaaldrich.comossila.com

Strategy 2: Palladium-Catalyzed Cross-Coupling Disconnection: An alternative disconnection at the same C2-N bond can be envisioned through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This powerful C-N bond-forming reaction also points to a 2-halo-5-fluoropyrimidine (such as the chloro or bromo derivative) and cyclobutylamine as the essential precursors. This contemporary method provides a valuable alternative to the classical SNAr, often functioning under milder conditions and with a broader tolerance for various functional groups.

A less conventional strategy would involve building the pyrimidine ring with the N-cyclobutyl group already attached to a precursor molecule, for example, through the cyclocondensation of a cyclobutyl-substituted guanidine (B92328) with a suitable three-carbon electrophile. mdpi.com

Classical and Contemporary Synthetic Routes to N-cyclobutyl-5-fluoropyrimidin-2-amine

Drawing from the retrosynthetic analysis, the synthesis of N-cyclobutyl-5-fluoropyrimidin-2-amine can be practically realized via the following routes.

Classical Route: Nucleophilic Aromatic Substitution (SNAr)

The reaction between 2-chloro-5-fluoropyrimidine and cyclobutylamine is a classic and efficient method for synthesizing the target molecule. The electron-deficient pyrimidine ring is susceptible to nucleophilic attack, and the chlorine atom at the C2 position is an effective leaving group. ossila.com

The general reaction is depicted as: 2-Chloro-5-fluoropyrimidine + Cyclobutylamine → N-cyclobutyl-5-fluoropyrimidin-2-amine + HCl

This reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). A base is usually added to scavenge the hydrogen chloride generated during the reaction, preventing the protonation of the cyclobutylamine. Common bases for this purpose include inorganic carbonates such as potassium carbonate (K₂CO₃) or organic amines like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). researchgate.net The reaction may require heating to proceed at a practical rate.

Contemporary Route: Buchwald-Hartwig Amination

A more modern and versatile approach is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has become a widely used method in medicinal chemistry due to its high efficiency and broad functional group compatibility. researchgate.netrhhz.net This route would involve the coupling of a 2-halo-5-fluoropyrimidine with cyclobutylamine.

The general reaction scheme is as follows: 2-Halo-5-fluoropyrimidine + Cyclobutylamine --(Pd catalyst, Ligand, Base)--> N-cyclobutyl-5-fluoropyrimidin-2-amine

This catalytic cycle requires a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, Cs₂CO₃) in an anhydrous aprotic solvent such as toluene (B28343) or dioxane. researchgate.net This method is particularly advantageous if the SNAr approach proves to be low-yielding or requires harsh conditions.

Optimization of Reaction Conditions for N-cyclobutyl-5-fluoropyrimidin-2-amine Synthesis

To achieve the best possible outcome in the synthesis of N-cyclobutyl-5-fluoropyrimidin-2-amine, careful optimization of reaction parameters is essential. This ensures high yield and purity while minimizing side reactions and processing time. The key variables for both the SNAr and Buchwald-Hartwig reactions are outlined below.

For Nucleophilic Aromatic Substitution (SNAr):

| Parameter | Variable Options | Influence on the Reaction |

| Solvent | Acetonitrile, DMF, DMSO, Ethanol | The solvent's polarity and boiling point can significantly affect the reaction rate and the solubility of reactants. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Neutralizes the HCl byproduct, thus preventing the protonation of the amine nucleophile and driving the reaction to completion. |

| Temperature | Room Temperature to Reflux | Elevated temperatures generally lead to a faster reaction rate, but may also promote side reactions. |

| Concentration | 0.1 M to 1.0 M | The concentration of reactants can influence the kinetics of the reaction. |

For Buchwald-Hartwig Amination:

| Parameter | Variable Options | Influence on the Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | This serves as the source of the active Pd(0) catalyst that drives the reaction. |

| Ligand | Xantphos, BINAP, RuPhos, etc. | The ligand stabilizes the palladium catalyst and plays a crucial role in the efficiency of the catalytic cycle. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong base is required for the deprotonation of the amine and for the turnover of the catalyst. |

| Solvent | Toluene, Dioxane, THF | Anhydrous aprotic solvents are necessary to prevent the deactivation of the catalyst and base. |

| Temperature | 80 °C to 120 °C | The temperature affects the rate of the various steps in the catalytic cycle. |

Stereo- and Regioselective Approaches in N-cyclobutyl-5-fluoropyrimidin-2-amine Synthesis

Stereoselectivity: The target molecule, N-cyclobutyl-5-fluoropyrimidin-2-amine, is an achiral compound, meaning it does not have any stereocenters. As such, considerations of stereoselectivity are not relevant to its synthesis.

Regioselectivity: The regioselectivity of the synthesis is a critical aspect. When using 2-chloro-5-fluoropyrimidine as the starting material, the substitution reaction is highly regioselective for the C2 position. The chlorine atom at this position is the designated leaving group, and under typical SNAr or Buchwald-Hartwig conditions, the fluorine atom at the C5 position is unreactive towards substitution by an amine. This inherent reactivity of the starting material ensures that the cyclobutylamino group is introduced at the correct position on the pyrimidine ring.

Green Chemistry Principles Applied to N-cyclobutyl-5-fluoropyrimidin-2-amine Synthesis

Incorporating green chemistry principles into the synthesis of N-cyclobutyl-5-fluoropyrimidin-2-amine can significantly reduce its environmental impact.

Atom Economy: Both the SNAr and Buchwald-Hartwig pathways can be designed to have a high atom economy. The SNAr reaction is particularly efficient in this regard, with a simple salt as the main byproduct.

Use of Safer Solvents: Efforts can be made to replace traditional, hazardous solvents. For instance, in SNAr reactions, greener alternatives like polyethylene (B3416737) glycol (PEG) or even water (potentially with a surfactant) could be investigated.

Catalysis: The Buchwald-Hartwig amination is a catalytic method, which is inherently greener than using stoichiometric reagents. The development of more active palladium catalysts allows for lower catalyst loadings, which in turn reduces costs and the amount of heavy metal waste.

Waste Reduction: A primary goal of green chemistry is to minimize waste. This can be achieved by optimizing reaction conditions to maximize the yield and reduce the formation of byproducts, thus simplifying purification processes.

Derivatization and Analog Development Strategies for N Cyclobutyl 5 Fluoropyrimidin 2 Amine

Structure-Activity Relationship (SAR) Studies of N-cyclobutyl-5-fluoropyrimidin-2-amine Analogs

While specific SAR studies for N-cyclobutyl-5-fluoropyrimidin-2-amine are not extensively documented in publicly available literature, a hypothetical SAR exploration can be constructed based on the analysis of analogous 2-aminopyrimidine (B69317) structures. nih.govresearchgate.net The core structure presents three primary regions for modification: the cyclobutyl moiety, the pyrimidine (B1678525) ring, and the 5-fluoro substituent.

The N-cyclobutyl group is a key feature that can influence the molecule's interaction with biological targets. Modifications to this group can probe the steric and conformational requirements of a putative binding pocket. A systematic exploration might involve altering the ring size (e.g., cyclopropyl (B3062369), cyclopentyl, cyclohexyl) to determine the optimal hydrophobic fit. Additionally, introducing substituents on the cyclobutyl ring could establish new interaction points.

The 5-fluoro position on the pyrimidine ring is another critical determinant of activity. Fluorine's high electronegativity can alter the electronic distribution of the pyrimidine ring, potentially enhancing binding affinity or metabolic stability. Replacing the fluorine with other halogens (Cl, Br) or small alkyl groups (CH₃) would elucidate the role of this substituent.

The 2-amino linkage provides a crucial hydrogen bond donating and accepting site. Modifications at this position, such as N-alkylation or acylation, can significantly impact the molecule's binding profile.

Table 1: Hypothetical SAR Data for N-cyclobutyl-5-fluoropyrimidin-2-amine Analogs

| Compound ID | Modification | Relative Potency | Key Insight |

|---|---|---|---|

| Reference | N-cyclobutyl-5-fluoropyrimidin-2-amine | 1.0 | Baseline compound |

| Analog A-1 | Cyclobutyl -> Cyclopentyl | 1.5 | Suggests a larger hydrophobic pocket is tolerated. |

| Analog A-2 | Cyclobutyl -> Cyclopropyl | 0.7 | Indicates a minimal steric requirement at this position. |

| Analog B-1 | 5-Fluoro -> 5-Chloro | 0.9 | Highlights the specific role of the fluorine atom. |

| Analog C-1 | 2-NH -> 2-N(CH₃) | 0.3 | Demonstrates the importance of the N-H hydrogen bond donor. |

Systematic Chemical Modification of the N-cyclobutyl-5-fluoropyrimidin-2-amine Core

Systematic modification of the N-cyclobutyl-5-fluoropyrimidin-2-amine core can be approached through several synthetic strategies targeting its key functional groups. The reactivity of the 2-aminopyrimidine scaffold allows for a range of chemical transformations.

One common approach involves the nucleophilic aromatic substitution of the fluorine atom. While challenging on a fluoropyrimidine, under specific conditions, it could be replaced by other nucleophiles, such as amines or alkoxides, to generate a diverse set of analogs. A more feasible strategy would be to start from a 2-amino-5-bromopyrimidine (B17363) and use palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 5-position.

The 2-amino group is another handle for modification. It can be acylated with various acid chlorides or activated carboxylic acids to produce a series of amides. Alternatively, reductive amination with aldehydes or ketones can yield secondary amines, further expanding the chemical space around the pyrimidine core.

The synthesis of analogs with different N-alkyl groups can be achieved by reacting 2-amino-5-fluoropyrimidine with the corresponding alkyl halides or by employing Buchwald-Hartwig amination with a suitable cyclobutyl precursor.

Synthesis of N-cyclobutyl-5-fluoropyrimidin-2-amine Derivatives for Molecular Probe Development

Molecular probes are essential tools for studying biological systems. mskcc.org Derivatives of N-cyclobutyl-5-fluoropyrimidin-2-amine can be synthesized to serve as probes by incorporating reporter groups such as fluorophores, biotin (B1667282), or photoaffinity labels.

For the development of a fluorescent probe, a common strategy is to attach a fluorophore to the core structure. This can be achieved by synthesizing an analog with a reactive handle, such as a primary amine or a carboxylic acid, on the cyclobutyl ring. This handle can then be coupled to a fluorophore like fluorescein (B123965) or rhodamine using standard bioconjugation techniques.

Biotinylated probes, useful for affinity purification of target proteins, can be prepared in a similar manner. A linker arm is typically introduced between the N-cyclobutyl-5-fluoropyrimidin-2-amine scaffold and the biotin moiety to minimize steric hindrance.

Photoaffinity probes are valuable for identifying the direct binding partners of a compound. These probes are designed with a photolabile group, such as an aryl azide (B81097) or a benzophenone, which upon irradiation forms a covalent bond with the target protein.

Combinatorial and Parallel Synthesis Libraries based on N-cyclobutyl-5-fluoropyrimidin-2-amine Scaffold

Combinatorial chemistry and parallel synthesis are powerful techniques for the rapid generation of large libraries of related compounds for high-throughput screening. wikipedia.orgnih.gov The N-cyclobutyl-5-fluoropyrimidin-2-amine scaffold is well-suited for such approaches due to the presence of multiple points for diversification.

A split-and-pool synthesis strategy could be employed to create a large combinatorial library. wikipedia.org For example, a solid support could be functionalized with a diverse set of building blocks that are then cyclized to form the pyrimidine ring. Subsequent reactions at the 2- and 5-positions with different reagents would lead to a vast array of final compounds.

Alternatively, a parallel synthesis approach could be used to generate a smaller, more focused library. In this method, a common intermediate, such as 2-amino-5-fluoropyrimidine, would be dispensed into an array of reaction vessels. Each vessel would then be treated with a different N-alkylation agent to introduce a variety of substituents at the amino group.

Table 2: Exemplary Combinatorial Library Design

| Scaffold Position | Building Block Set 1 (R1) | Building Block Set 2 (R2) | Library Size |

|---|---|---|---|

| N-Substituent | Cyclobutyl, Cyclopentyl, Cyclohexyl | - | 3 x 4 = 12 compounds |

| 5-Position | - | Fluoro, Chloro, Bromo, Methyl |

Bioconjugation Strategies for N-cyclobutyl-5-fluoropyrimidin-2-amine

Bioconjugation is the process of covalently linking a molecule to a biomolecule, such as a protein or a nucleic acid. nih.gov For N-cyclobutyl-5-fluoropyrimidin-2-amine to be used in such applications, it must first be derivatized to include a reactive functional group.

A common strategy is to introduce a maleimide (B117702) group, which can react specifically with thiol groups on cysteine residues of proteins. An analog of N-cyclobutyl-5-fluoropyrimidin-2-amine with a linker terminating in a maleimide could be synthesized for this purpose.

Another approach is to incorporate an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on lysine (B10760008) residues. This would involve synthesizing a derivative with a carboxylic acid that can be activated to the corresponding NHS ester.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for bioconjugation. An azide or alkyne functional group could be introduced into the N-cyclobutyl-5-fluoropyrimidin-2-amine structure, allowing for its conjugation to biomolecules that have been modified with the complementary reactive partner.

Molecular Interactions and Mechanistic Elucidation of N Cyclobutyl 5 Fluoropyrimidin 2 Amine in Vitro and in Silico

Identification of Molecular Targets Interacting with N-cyclobutyl-5-fluoropyrimidin-2-amine (In Vitro)

No studies have been identified that report the specific molecular targets of N-cyclobutyl-5-fluoropyrimidin-2-amine.

Quantitative Analysis of N-cyclobutyl-5-fluoropyrimidin-2-amine Binding Affinity and Kinetics with Target Macromolecules

There is no available data quantifying the binding affinity (e.g., Kd, IC50, Ki) or the kinetic parameters (kon, koff) of N-cyclobutyl-5-fluoropyrimidin-2-amine with any biological macromolecule.

Enzymatic Modulation Studies by N-cyclobutyl-5-fluoropyrimidin-2-amine (In Vitro Inhibition/Activation)

No in vitro studies describing the inhibitory or activation effects of N-cyclobutyl-5-fluoropyrimidin-2-amine on any enzyme have been found in the public domain.

Receptor-Ligand Interaction Profiling of N-cyclobutyl-5-fluoropyrimidin-2-amine

A detailed receptor-ligand interaction profile for N-cyclobutyl-5-fluoropyrimidin-2-amine, including the specific types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), has not been documented.

Cellular Pathway Perturbation by N-cyclobutyl-5-fluoropyrimidin-2-amine (Mechanistic In Vitro Studies)

There are no published mechanistic in vitro studies that elucidate the effects of N-cyclobutyl-5-fluoropyrimidin-2-amine on any cellular pathways.

Structure-Mechanism Relationships Governing N-cyclobutyl-5-fluoropyrimidin-2-amine Activity

Due to the lack of data on its molecular targets and mechanism of action, no structure-mechanism relationships for N-cyclobutyl-5-fluoropyrimidin-2-amine have been established.

Computational and Theoretical Chemistry Studies of N Cyclobutyl 5 Fluoropyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-cyclobutyl-5-fluoropyrimidin-2-amine

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and predict the reactivity of N-cyclobutyl-5-fluoropyrimidin-2-amine. Methods such as Density Functional Theory (DFT) are commonly utilized for these purposes. rsc.org These calculations can provide a wealth of information, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.

One of the key aspects investigated is the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For pyrimidine (B1678525) derivatives, these calculations help in understanding their chemical behavior and potential for engaging in various chemical reactions. rsc.org

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the regions of positive and negative electrostatic potential on the molecule. This allows for the identification of sites susceptible to electrophilic and nucleophilic attack, providing a predictive tool for its chemical interactions. rsc.org The fluorine atom, being highly electronegative, is expected to create a region of negative potential on the pyrimidine ring, influencing its interaction with other molecules.

Illustrative Data from Quantum Chemical Calculations:

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule |

Note: The data in this table is illustrative and represents typical values that could be obtained from quantum chemical calculations for a molecule of this class.

Molecular Docking Simulations of N-cyclobutyl-5-fluoropyrimidin-2-amine with Putative Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of N-cyclobutyl-5-fluoropyrimidin-2-amine, docking simulations are instrumental in identifying its potential binding modes within the active site of a biological target, such as an enzyme or a receptor. These simulations can provide insights into the binding affinity and the specific interactions that stabilize the complex. nih.gov

The process involves generating a multitude of possible conformations of the ligand (N-cyclobutyl-5-fluoropyrimidin-2-amine) and placing them into the binding pocket of the target protein. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. researchgate.net For pyrimidine derivatives, docking studies have been crucial in elucidating their mechanism of action as potential therapeutic agents. nih.govmdpi.com

Illustrative Molecular Docking Results:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | Lys72, Glu91, Leu144 |

| Protease B | -7.9 | Asp25, Gly27, Ile50 |

| Receptor C | -9.1 | Tyr35, Ser120, Phe257 |

Note: The data in this table is for illustrative purposes to demonstrate the type of information obtained from molecular docking simulations.

Molecular Dynamics Simulations of N-cyclobutyl-5-fluoropyrimidin-2-amine and its Complexes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the physical movements of atoms and molecules, providing detailed information on the flexibility of N-cyclobutyl-5-fluoropyrimidin-2-amine and the stability of its complexes with biological targets.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the atomic movements over a certain period. This allows for the observation of conformational changes in both the ligand and the protein, as well as the behavior of surrounding solvent molecules. MD simulations can be used to assess the stability of the binding pose predicted by molecular docking and to calculate the binding free energy, which is a more accurate measure of binding affinity.

Ligand-Based and Structure-Based Computational Design Approaches for N-cyclobutyl-5-fluoropyrimidin-2-amine Derivatives

Computational design approaches are pivotal in the rational design of new molecules with improved properties. These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based design is employed when the three-dimensional structure of the target protein is unknown. This approach relies on the knowledge of other molecules that bind to the target. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build a model that correlates the chemical structures of a series of compounds with their biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives of N-cyclobutyl-5-fluoropyrimidin-2-amine.

Structure-based design, on the other hand, is utilized when the 3D structure of the target is available. Based on the insights from molecular docking and MD simulations of N-cyclobutyl-5-fluoropyrimidin-2-amine, new derivatives can be designed to enhance binding affinity and selectivity. For instance, modifications can be made to the cyclobutyl or fluoropyrimidine moieties to introduce new interactions with the target protein or to improve pharmacokinetic properties.

Conformational Analysis and Energy Landscapes of N-cyclobutyl-5-fluoropyrimidin-2-amine

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. frontiersin.orgnih.gov For N-cyclobutyl-5-fluoropyrimidin-2-amine, the flexibility of the cyclobutyl ring and its linkage to the pyrimidine core can lead to multiple low-energy conformations. Understanding the preferred conformations is crucial as it can significantly influence the molecule's ability to bind to a target.

Computational methods can be used to systematically explore the conformational space of the molecule and to calculate the relative energies of different conformers. This allows for the construction of an energy landscape, which provides a visual representation of the conformational preferences of the molecule. The lowest energy conformations are the most likely to be populated and are therefore of particular interest for understanding the molecule's biological activity.

Illustrative Conformational Energy Data:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-C) |

| 1 (Global Minimum) | 0.0 | 120° |

| 2 | 1.2 | -60° |

| 3 | 2.5 | 180° |

Note: This table provides an illustrative example of the kind of data generated from a conformational analysis study.

In Silico Prediction of N-cyclobutyl-5-fluoropyrimidin-2-amine’s Molecular Interaction Profile

One such method is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model for N-cyclobutyl-5-fluoropyrimidin-2-amine can be generated and used to screen large databases of protein structures to identify potential off-target interactions.

Another approach is reverse docking, where the molecule is docked against a panel of different proteins to predict its polypharmacology. This can help in identifying potential side effects or new therapeutic applications for the compound. These in silico predictions are valuable for prioritizing experimental studies and for gaining a comprehensive understanding of the molecule's biological profile. als-journal.com

Advanced Spectroscopic and Structural Characterization of N Cyclobutyl 5 Fluoropyrimidin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N-cyclobutyl-5-fluoropyrimidin-2-amine Conformational and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of N-cyclobutyl-5-fluoropyrimidin-2-amine in solution. copernicus.org A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques, can provide detailed insights into the molecule's conformation and potential tautomeric forms.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the cyclobutyl group. The pyrimidine protons would appear as doublets due to coupling with the fluorine atom and with each other. The cyclobutyl protons would exhibit complex multiplets due to their diastereotopic nature and coupling with adjacent protons.

¹⁹F NMR is particularly valuable for studying fluorinated compounds. nih.gov For N-cyclobutyl-5-fluoropyrimidin-2-amine, a single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom. nih.gov

Conformational analysis, particularly regarding the orientation of the cyclobutyl group relative to the pyrimidine ring, can be investigated using 2D NMR techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY). nih.gov This experiment detects through-space correlations between protons, which can help establish the preferred spatial arrangement of the molecule.

Furthermore, 2-aminopyrimidine (B69317) derivatives can exist in two tautomeric forms: the amino form and the imino form. High-resolution NMR can distinguish between these forms. The amino tautomer is generally predominant in similar systems. Variable temperature NMR studies could also reveal information about the dynamics of bond rotation and potential conformational equilibria. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-cyclobutyl-5-fluoropyrimidin-2-amine This table is based on predicted values and data from analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine C2 | - | ~160.5 |

| Pyrimidine C4 | ~8.2 (d) | ~142.0 (d) |

| Pyrimidine C5 | - | ~145.0 (d) |

| Pyrimidine C6 | ~8.2 (d) | ~142.0 (d) |

| NH | ~6.5 (br s) | - |

| Cyclobutyl Cα | ~4.5 (m) | ~50.0 |

| Cyclobutyl Cβ | ~2.4 (m) | ~30.0 |

| Cyclobutyl Cγ | ~1.8 (m) | ~15.0 |

(d) = doublet, (br s) = broad singlet, (m) = multiplet

Mass Spectrometry (MS/MS) for N-cyclobutyl-5-fluoropyrimidin-2-amine Fragmentation Pathways and In Vitro Degradation Products

Tandem mass spectrometry (MS/MS) is essential for confirming the molecular weight and elucidating the fragmentation pathways of N-cyclobutyl-5-fluoropyrimidin-2-amine. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the primary ion observed in the initial mass spectrum.

Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragmentation patterns. nih.gov The most probable initial fragmentation would be the cleavage of the bond between the pyrimidine ring and the cyclobutyl group. This could occur in two ways:

Loss of the cyclobutyl group as a neutral molecule (butene), leading to a prominent fragment ion corresponding to 5-fluoropyrimidin-2-amine (B112070).

Cleavage resulting in a cyclobutyl cation or a fragment containing the pyrimidine ring.

Subsequent fragmentation of the fluoropyrimidine ring could involve the loss of small neutral molecules such as HCN. cdnsciencepub.com The precise fragmentation pathways can be confirmed using high-resolution mass spectrometry to determine the elemental composition of the fragment ions. nih.gov

Table 2: Plausible Mass Spectrometry Fragmentation for N-cyclobutyl-5-fluoropyrimidin-2-amine

| m/z Value | Proposed Fragment |

|---|---|

| 168.08 | [M+H]⁺ (Protonated Parent Molecule) |

| 112.04 | [M+H - C₄H₈]⁺ (Loss of butene) |

| 85.03 | [M+H - C₄H₈ - HCN]⁺ (Subsequent loss of hydrogen cyanide) |

| 57.07 | [C₄H₉]⁺ (Cyclobutyl cation) |

Regarding in vitro degradation, fluoropyrimidine compounds are known to be metabolized by enzymes such as dihydropyrimidine (B8664642) dehydrogenase (DPD). researchgate.net This enzyme catalyzes the reduction of the pyrimidine ring. Subsequent enzymatic steps can lead to ring opening and the formation of metabolites like fluoro-β-alanine. researchgate.netresearchgate.net It can be hypothesized that N-cyclobutyl-5-fluoropyrimidin-2-amine may undergo a similar enzymatic degradation pathway, initiated by the reduction of the fluoropyrimidine ring. acs.org Identifying these degradation products in in vitro systems would typically involve techniques like liquid chromatography-mass spectrometry (LC-MS/MS). plos.orgnih.gov

X-ray Crystallography and Single-Crystal Diffraction of N-cyclobutyl-5-fluoropyrimidin-2-amine and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction analysis of N-cyclobutyl-5-fluoropyrimidin-2-amine would provide precise data on bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation in the crystal lattice.

The crystal structure would also illuminate intermolecular interactions, such as hydrogen bonding. The amino group (N-H) and the nitrogen atoms in the pyrimidine ring are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions are expected to play a crucial role in the crystal packing, potentially forming dimers or extended networks. iucr.org

While no specific crystal structure for N-cyclobutyl-5-fluoropyrimidin-2-amine is publicly available, studies on related pyrimidine derivatives show a wide range of hydrogen-bonding motifs and packing arrangements. iucr.org

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same lattice, is also a possibility. Co-crystallization of N-cyclobutyl-5-fluoropyrimidin-2-amine with pharmaceutically acceptable co-formers (like carboxylic acids) could be explored to modify its physicochemical properties. X-ray diffraction would be the primary tool to characterize these new solid forms.

Vibrational Spectroscopy (Infrared and Raman) for N-cyclobutyl-5-fluoropyrimidin-2-amine Structural Elucidation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. nih.gov For N-cyclobutyl-5-fluoropyrimidin-2-amine, these techniques can confirm the presence of key structural features and probe intermolecular interactions.

Key expected vibrational modes include:

N-H stretching: A band or bands in the region of 3300-3500 cm⁻¹ corresponding to the amino group. The position and shape of this band can indicate the extent of hydrogen bonding.

C-H stretching: Signals around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the cyclobutyl group and above 3000 cm⁻¹ for the aromatic C-H bonds of the pyrimidine ring.

C=N and C=C stretching: A series of characteristic bands in the 1400-1650 cm⁻¹ region due to the vibrations of the pyrimidine ring. impactjournals.us

C-F stretching: An intense band, typically in the 1200-1300 cm⁻¹ region, which is characteristic of the carbon-fluorine bond. nih.gov

Comparing the spectra of solid samples with those in solution can provide insights into changes in intermolecular interactions. For instance, a shift in the N-H stretching frequency to lower wavenumbers in the solid state is indicative of strong hydrogen bonding. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the C-C bonds of the pyrimidine ring and the cyclobutyl moiety. researchgate.netresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for N-cyclobutyl-5-fluoropyrimidin-2-amine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=N / C=C Ring Stretch | 1400 - 1650 | IR, Raman |

| C-F Stretch | 1200 - 1300 | IR |

Circular Dichroism (CD) Spectroscopy for Chiral N-cyclobutyl-5-fluoropyrimidin-2-amine Analogs (if applicable)

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light. wikipedia.orglibretexts.org This technique is only applicable to chiral molecules, which are molecules that are non-superimposable on their mirror images.

N-cyclobutyl-5-fluoropyrimidin-2-amine, as a molecule, is achiral. It possesses a plane of symmetry and therefore does not have enantiomers. Consequently, it will not exhibit a circular dichroism spectrum.

However, if a chiral center were introduced into the molecule, CD spectroscopy would become a valuable analytical tool. For example, if one of the methylene (B1212753) (-CH₂-) groups on the cyclobutyl ring were substituted to create a stereocenter, the resulting enantiomers would have mirror-image CD spectra. This could be used to determine the absolute configuration of the chiral analog or to study its interactions with other chiral biomolecules. nih.govnih.gov The pyrimidine ring itself contains chromophores that would give rise to CD signals in the UV region if the molecule were made chiral. acs.org Therefore, while not applicable to the parent compound, CD spectroscopy is a relevant technique for potential chiral derivatives.

Chemical Reactivity, Stability, and Degradation Pathways of N Cyclobutyl 5 Fluoropyrimidin 2 Amine in Vitro

Hydrolytic Stability and Degradation Kinetics of N-cyclobutyl-5-fluoropyrimidin-2-amine

The hydrolytic stability of N-cyclobutyl-5-fluoropyrimidin-2-amine is a critical parameter influencing its persistence in aqueous environments. The primary site susceptible to hydrolysis is the C-N bond of the 2-amino group on the pyrimidine (B1678525) ring. Studies on related aminopyrimidines have shown that their hydrolytic deamination in alkaline solutions follows specific kinetics. For instance, the deamination of 2- and 4-aminopyrimidines in dilute potassium hydroxide (B78521) is first-order with respect to both the amine and the hydroxide concentration. rsc.org This suggests that under basic conditions, N-cyclobutyl-5-fluoropyrimidin-2-amine could undergo a similar bimolecular nucleophilic substitution reaction, where a hydroxide ion attacks the C2 position of the pyrimidine ring, leading to the displacement of the cyclobutylamino group and the formation of 5-fluoro-2-hydroxypyrimidine.

The rate of this hydrolysis is expected to be influenced by the pH of the solution. In acidic conditions, the amino group would be protonated, which generally decreases the susceptibility of the ring to nucleophilic attack. Conversely, in neutral to alkaline conditions, the rate of hydrolysis is likely to increase. The kinetics of this degradation can be represented by the following hypothetical rate law under basic conditions:

Rate = k[N-cyclobutyl-5-fluoropyrimidin-2-amine][OH⁻]

The table below illustrates the expected relationship between pH and the hydrolytic degradation rate constant, based on general principles of amine hydrolysis.

| pH | Expected Relative Rate of Hydrolysis | Predominant Reaction |

| < 4 | Low | Minimal hydrolysis due to protonation of the amino group. |

| 4 - 7 | Moderate | Slow hydrolysis, potentially catalyzed by water. |

| > 7 | High | Increased rate of hydroxide-mediated nucleophilic substitution. |

Oxidative Stability and Metabolite Formation of N-cyclobutyl-5-fluoropyrimidin-2-amine (In Vitro)

The oxidative stability of N-cyclobutyl-5-fluoropyrimidin-2-amine is largely determined by the N-cyclobutyl moiety. In vitro studies involving cytochrome P-450 enzymes have shown that N-cycloalkylamines can undergo significant oxidative metabolism. A key pathway involves the formation of an aminium radical intermediate. For N-cyclobutylamines, this can lead to ring opening or ring expansion. For example, the oxidation of 1-phenylcyclobutylamine (B101158) by cytochrome P-450 has been shown to yield 2-phenyl-1-pyrroline and 2-phenylpyrrolidine. This suggests that a potential metabolic pathway for N-cyclobutyl-5-fluoropyrimidin-2-amine could involve the expansion of the cyclobutyl ring to a pyrrolidine (B122466) derivative.

Another common oxidative pathway for secondary amines is N-dealkylation. This process would result in the cleavage of the bond between the nitrogen and the cyclobutyl group, yielding 5-fluoropyrimidin-2-amine (B112070) and cyclobutanone. Furthermore, the nitrogen atom itself can be a site of oxidation, potentially leading to the formation of hydroxylamines and nitrones.

The following table summarizes the potential oxidative metabolites of N-cyclobutyl-5-fluoropyrimidin-2-amine based on known metabolic pathways of related compounds.

| Potential Metabolite | Metabolic Pathway |

| 5-fluoro-N-(1-hydroxycyclobutyl)pyrimidin-2-amine | C-hydroxylation of the cyclobutyl ring |

| 2-(5-fluoropyrimidin-2-ylamino)cyclobutanone | Oxidation of the cyclobutyl ring |

| 5-fluoropyrimidin-2-amine | N-dealkylation |

| Cyclobutanone | N-dealkylation |

| N-cyclobutyl-5-fluoropyrimidin-2-amine N-oxide | N-oxidation |

| Ring-opened products | Oxidation via an aminium radical intermediate |

Photochemical Degradation Pathways of N-cyclobutyl-5-fluoropyrimidin-2-amine

The photochemical stability of N-cyclobutyl-5-fluoropyrimidin-2-amine is influenced by the 5-fluoropyrimidine (B1206419) ring. Aromatic and heteroaromatic systems can absorb UV radiation, leading to photochemical reactions. Studies on other fluorinated aromatic compounds, such as fluoroquinolones, have demonstrated that UV irradiation can lead to degradation. For some fluoroquinolones, substitution at certain positions enhances photostability, while others are more prone to degradation. nih.gov

For N-cyclobutyl-5-fluoropyrimidin-2-amine, potential photochemical degradation pathways could involve the cleavage of the C-F bond, although this bond is generally strong. A more likely pathway is the photo-induced cleavage of the C-N bond between the pyrimidine ring and the cyclobutylamino group. Additionally, reactions involving the pyrimidine ring itself, such as ring-opening or dimerization, could occur upon UV exposure. The presence of the amino group might also contribute to photosensitization, potentially accelerating degradation.

Reaction Mechanisms of N-cyclobutyl-5-fluoropyrimidin-2-amine with Electrophiles and Nucleophiles

The reactivity of N-cyclobutyl-5-fluoropyrimidin-2-amine towards electrophiles and nucleophiles is dictated by the electronic properties of the 5-fluoropyrimidin-2-amine core.

Reaction with Nucleophiles: The pyrimidine ring is electron-deficient, and this is further enhanced by the electron-withdrawing fluorine atom at the 5-position. However, the 2-amino group is an electron-donating group, which can partially offset this effect. Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, especially if a leaving group is present on the ring. In the absence of other leaving groups, the fluorine atom could potentially be displaced by a strong nucleophile under harsh conditions, though this is less likely than reactions at other positions if they were available. The primary site for nucleophilic attack on the unsubstituted 5-fluoropyrimidine ring would be the 2, 4, and 6 positions. The presence of the amino group at C2 deactivates this position towards further nucleophilic attack.

The following table summarizes the expected reactivity with common electrophiles and nucleophiles.

| Reagent Type | Potential Reaction Site | Expected Product |

| Strong Nucleophile | C2 (displacement of amino group) | 5-fluoro-2-substituted pyrimidine |

| Electrophile (e.g., Acyl Chloride) | Exocyclic Nitrogen | N-acyl-N-cyclobutyl-5-fluoropyrimidin-2-amine |

| Electrophile (e.g., Alkyl Halide) | Exocyclic Nitrogen | N-alkyl-N-cyclobutyl-5-fluoropyrimidin-2-amine |

Influence of Environmental Factors on N-cyclobutyl-5-fluoropyrimidin-2-amine Stability (In Vitro)

The stability of N-cyclobutyl-5-fluoropyrimidin-2-amine in vitro is expected to be significantly influenced by environmental factors such as pH and temperature.

Influence of pH: As discussed in the hydrolytic stability section, pH plays a crucial role. The compound is expected to be most stable in acidic to neutral pH ranges and less stable under alkaline conditions where hydroxide-mediated hydrolysis is more prominent. The stability of similar amine-containing drugs has been shown to be highly pH-dependent. nih.gov

Influence of Temperature: An increase in temperature will generally accelerate the rate of degradation reactions, including hydrolysis and oxidation. The relationship between temperature and the degradation rate constant can often be described by the Arrhenius equation. Therefore, storing solutions of N-cyclobutyl-5-fluoropyrimidin-2-amine at lower temperatures would be expected to enhance its stability. Studies on other organic molecules have consistently shown a decrease in stability with increasing temperature. nih.govresearchgate.net

The table below provides a qualitative summary of the expected influence of these factors on the compound's stability.

| Environmental Factor | Condition | Expected Impact on Stability |

| pH | Acidic (pH < 7) | Higher stability |

| pH | Alkaline (pH > 7) | Lower stability |

| Temperature | Low (e.g., 4°C) | Higher stability |

| Temperature | High (e.g., > 37°C) | Lower stability |

Advanced Analytical Methodologies for N Cyclobutyl 5 Fluoropyrimidin 2 Amine Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for N-cyclobutyl-5-fluoropyrimidin-2-amine Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity and performing quantitative analysis of N-cyclobutyl-5-fluoropyrimidin-2-amine. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For N-cyclobutyl-5-fluoropyrimidin-2-amine, reversed-phase HPLC is a commonly employed method. researchgate.net This involves a nonpolar stationary phase, typically C8 or C18 silica (B1680970) gel columns, and a polar mobile phase. researchgate.net The separation is achieved by varying the composition of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, in either an isocratic or gradient elution mode. researchgate.net UPLC, utilizing smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

Detection is most commonly achieved using a UV detector, as the pyrimidine (B1678525) ring system of the molecule absorbs ultraviolet light. The selection of an appropriate wavelength is critical for achieving optimal sensitivity and selectivity. Quantitative analysis is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in a sample to this curve.

Table 1: Illustrative HPLC-UV Method Parameters for N-cyclobutyl-5-fluoropyrimidin-2-amine Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for N-cyclobutyl-5-fluoropyrimidin-2-amine Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While N-cyclobutyl-5-fluoropyrimidin-2-amine itself may have limited volatility due to its polar nature, GC-MS can be employed for the analysis of its volatile derivatives or potential volatile impurities.

For the analysis of the parent compound, a derivatization step is often necessary to increase its volatility and thermal stability. This could involve reactions such as silylation or acylation of the amine group. The resulting derivative can then be separated on a GC column, typically a fused silica capillary column with a nonpolar or medium-polarity stationary phase. The separated components are then introduced into the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. This technique is particularly useful for the identification of unknown volatile impurities.

Capillary Electrophoresis (CE) for N-cyclobutyl-5-fluoropyrimidin-2-amine Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and UPLC. This technique separates ions based on their electrophoretic mobility in an electric field. For a compound like N-cyclobutyl-5-fluoropyrimidin-2-amine, which can be protonated under acidic conditions, CE can provide rapid and highly efficient separations.

The separation is performed in a narrow-bore fused-silica capillary filled with an electrolyte solution. The choice of buffer pH is critical as it determines the charge state of the analyte. Micellar electrokinetic chromatography (MEKC), a mode of CE, can also be used to separate neutral and charged species. Detection is typically performed using a UV detector integrated into the CE system. CE is advantageous for its low sample and reagent consumption and high separation efficiency.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Comprehensive N-cyclobutyl-5-fluoropyrimidin-2-amine Characterization

Hyphenated techniques, which couple a separation technique with a detection technique, are paramount for the comprehensive characterization of N-cyclobutyl-5-fluoropyrimidin-2-amine. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool. chromatographyonline.com It combines the separation power of HPLC or UPLC with the high sensitivity and selectivity of tandem mass spectrometry.

In LC-MS/MS, the analyte is first separated by LC and then ionized, typically using electrospray ionization (ESI). nih.gov The resulting ions are then subjected to two stages of mass analysis (MS/MS). The first stage selects the precursor ion of the analyte, which is then fragmented, and the resulting product ions are analyzed in the second stage. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification, even in complex matrices. researchgate.net LC-MS/MS is invaluable for metabolite identification, impurity profiling, and pharmacokinetic studies. basinc.comsci-hub.se

Table 2: Example LC-MS/MS Parameters for Quantification of N-cyclobutyl-5-fluoropyrimidin-2-amine

| Parameter | Condition |

| LC System | UPLC |

| Column | HILIC, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | Specific fragment ion for quantification |

| Collision Energy | Optimized for fragmentation |

GC-MS/MS offers enhanced selectivity and sensitivity compared to single-stage GC-MS for the analysis of volatile derivatives, reducing interferences from the sample matrix.

Spectrophotometric and Fluorometric Methods for N-cyclobutyl-5-fluoropyrimidin-2-amine Detection and Quantification

Spectrophotometric and fluorometric methods can be employed for the detection and quantification of N-cyclobutyl-5-fluoropyrimidin-2-amine, particularly for in vitro assays and for determining physicochemical properties such as dissociation constants.

UV-Visible spectrophotometry relies on the principle that the compound absorbs light in the UV-Visible region. By measuring the absorbance at a specific wavelength, the concentration of the compound can be determined using the Beer-Lambert law. This method is relatively simple and widely available but may lack the selectivity of chromatographic methods.

Fluorometric methods, if the compound or a derivative is fluorescent, can offer higher sensitivity and selectivity than spectrophotometry. The compound is excited at a specific wavelength, and the emitted light at a longer wavelength is measured. The intensity of the emitted light is proportional to the concentration of the analyte.

Future Research Directions and Unanswered Questions in N Cyclobutyl 5 Fluoropyrimidin 2 Amine Chemistry

Emerging Synthetic Methodologies for N-cyclobutyl-5-fluoropyrimidin-2-amine and its Derivatives

The synthesis of N-cyclobutyl-5-fluoropyrimidin-2-amine and its derivatives is an area prime for the application of modern synthetic methodologies. While classical methods for the synthesis of substituted pyrimidines are well-established, emerging techniques could offer significant advantages in terms of efficiency, selectivity, and the ability to generate diverse libraries of related compounds.

Future research could focus on the following areas:

Continuous Flow Synthesis: The application of continuous flow chemistry could enable the rapid and scalable production of N-cyclobutyl-5-fluoropyrimidin-2-amine. This methodology offers precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-nitrogen and carbon-carbon bonds. Investigating the use of this technology for the coupling of cyclobutylamine (B51885) with a suitable 5-fluoropyrimidine (B1206419) precursor could provide a mild and efficient synthetic route.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of transaminases or other enzymes for the synthesis of N-cyclobutyl-5-fluoropyrimidin-2-amine could lead to the development of an environmentally friendly and cost-effective manufacturing process.

A key unanswered question is how these emerging methodologies can be adapted to not only synthesize the parent compound but also to facilitate the rapid generation of a diverse library of derivatives. Such a library would be invaluable for exploring the structure-activity relationships of this chemical scaffold.

Development of N-cyclobutyl-5-fluoropyrimidin-2-amine as a Chemical Biology Probe

The development of small-molecule probes is essential for the study of complex biological systems. nih.goved.ac.uk N-cyclobutyl-5-fluoropyrimidin-2-amine possesses a scaffold that could be elaborated into a valuable chemical biology probe. The pyrimidine (B1678525) core is a common motif in kinase inhibitors, suggesting that derivatives of this compound could be developed to target specific kinases or other ATP-binding proteins. acs.orgnih.gov

Future research in this area should focus on:

Attachment of Reporter Groups: The synthesis of derivatives bearing fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking moieties would enable the visualization and identification of the cellular targets of N-cyclobutyl-5-fluoropyrimidin-2-amine-based probes. The environmentally sensitive fluorescence of some fluorophores could be exploited to report on the binding event itself. ucsd.edu

Affinity and Selectivity Profiling: A critical aspect of probe development is the characterization of its binding affinity and selectivity. A future research direction would involve screening a library of N-cyclobutyl-5-fluoropyrimidin-2-amine derivatives against a panel of kinases and other relevant protein families to identify highly potent and selective probes.

"Click" Chemistry Handles: The incorporation of bioorthogonal "click" chemistry handles, such as alkynes or azides, would allow for the in situ labeling of target proteins in living cells. This would be a powerful tool for studying the dynamics of protein function and localization.

A significant unanswered question is what specific biological questions could be addressed with a chemical probe based on the N-cyclobutyl-5-fluoropyrimidin-2-amine scaffold. Identifying a unique and compelling biological target will be crucial for the successful development and application of such a probe.

Challenges and Opportunities in Understanding N-cyclobutyl-5-fluoropyrimidin-2-amine's Molecular Mechanisms

Given that many pyrimidine derivatives function as kinase inhibitors, a likely molecular mechanism for N-cyclobutyl-5-fluoropyrimidin-2-amine would involve the inhibition of one or more protein kinases. dntb.gov.uarsc.org However, elucidating the precise molecular mechanism of action presents both challenges and opportunities.

Challenges:

Target Identification: Identifying the specific cellular target(s) of a novel compound can be a significant challenge. A combination of approaches, including affinity chromatography, proteomic profiling, and genetic methods, will likely be required.

Achieving Selectivity: Many kinase inhibitors that target the ATP-binding site suffer from a lack of selectivity, leading to off-target effects. A major challenge will be to design derivatives of N-cyclobutyl-5-fluoropyrimidin-2-amine that exhibit high selectivity for a single kinase or a specific kinase subfamily.

Understanding Resistance Mechanisms: As with any targeted therapeutic, the development of resistance is a major concern. Understanding the potential mechanisms by which cells could become resistant to N-cyclobutyl-5-fluoropyrimidin-2-amine-based inhibitors will be crucial for their long-term utility.

Opportunities:

Structure-Based Drug Design: The determination of the crystal structure of N-cyclobutyl-5-fluoropyrimidin-2-amine or its derivatives in complex with their protein target(s) would provide a detailed understanding of the binding mode and facilitate the rational design of more potent and selective compounds.

Probing Allosteric Sites: While many kinase inhibitors target the conserved ATP-binding site, there is growing interest in developing inhibitors that bind to less conserved allosteric sites. The N-cyclobutyl-5-fluoropyrimidin-2-amine scaffold could serve as a starting point for the discovery of novel allosteric inhibitors.

Exploring Novel Therapeutic Areas: While cancer is a major focus for kinase inhibitor development, these enzymes are also implicated in a wide range of other diseases, including inflammatory and neurodegenerative disorders. There is an opportunity to explore the potential of N-cyclobutyl-5-fluoropyrimidin-2-amine derivatives in these untapped therapeutic areas.

Potential for N-cyclobutyl-5-fluoropyrimidin-2-amine in Advancing Fundamental Chemical Principles

Beyond its potential as a therapeutic agent or a chemical probe, the systematic study of N-cyclobutyl-5-fluoropyrimidin-2-amine and its analogs could contribute to our understanding of fundamental chemical principles.

Structure-Activity Relationships (SAR): A detailed investigation of the SAR of a series of N-cycloalkyl-5-fluoropyrimidin-2-amines (where the cycloalkyl group is varied from cyclopropyl (B3062369) to cyclohexyl) could provide valuable insights into the role of the N-substituent in molecular recognition and binding affinity. This could lead to the development of predictive models for the design of new inhibitors.

Fluorine Chemistry: The presence of a fluorine atom at the 5-position of the pyrimidine ring is known to significantly impact the compound's physicochemical and biological properties. A systematic study of the effect of this fluorine substitution on the reactivity, conformation, and biological activity of N-cyclobutyl-5-fluoropyrimidin-2-amine could provide a deeper understanding of the role of fluorine in medicinal chemistry.

Conformational Analysis: The cyclobutyl ring is known to adopt a puckered conformation. Investigating the preferred conformation of the cyclobutyl group in N-cyclobutyl-5-fluoropyrimidin-2-amine and how this influences its binding to target proteins could provide fundamental insights into the principles of molecular recognition.

A key question in this area is how the subtle interplay of steric and electronic effects of the N-cyclobutyl group, in combination with the 5-fluoro substituent, governs the biological activity of this class of compounds. Answering this question could have broad implications for the design of other small molecule inhibitors.

Q & A

Q. What are the established synthetic routes for N-cyclobutyl-5-fluoropyrimidin-2-amine, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution, where 5-fluoropyrimidin-2-amine reacts with cyclobutyl halides or activated derivatives under basic conditions. Heating (e.g., 80–120°C) in polar aprotic solvents like DMF or DMSO facilitates the reaction. Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC (>95% purity) and NMR (¹H/¹³C, 19F) to confirm structural integrity and absence of unreacted intermediates .

Q. Which analytical techniques are critical for characterizing N-cyclobutyl-5-fluoropyrimidin-2-amine?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclobutyl integration, fluorine coupling). 19F NMR identifies electronic effects of the fluorine atom .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in crystalline form .

- HPLC : Monitors purity and detects trace impurities .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screens include:

- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates.

- Antimicrobial Susceptibility Testing : MIC (minimum inhibitory concentration) assays against bacterial/fungal strains.

- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesis?

- Solvent Screening : Compare DMF, DMSO, and THF for solubility and reaction rates.

- Catalyst Selection : Test bases like K₂CO₃ vs. DBU for deprotonation efficiency.

- Temperature Gradients : Optimize via kinetic studies (e.g., 60°C vs. 100°C).

- Protecting Groups : Use Boc or Fmoc to prevent side reactions at the amine site .

Q. How do structural modifications (e.g., cyclobutyl vs. cyclopentyl substituents) impact biological activity?

- Molecular Docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina.

- SAR Studies : Synthesize analogs with varied substituents (e.g., cycloalkyl, aryl) and correlate with IC₅₀ values.

- X-ray Analysis : Resolve dihedral angles between the pyrimidine ring and cyclobutyl group to assess conformational flexibility .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Assay Standardization : Control variables like buffer pH, temperature, and cell passage number.

- Impurity Profiling : Use LC-MS to identify trace byproducts interfering with activity.

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and in vivo models .

Q. What computational tools predict metabolic stability and toxicity of this compound?

- ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility, CYP450 interactions, and hepatotoxicity.

- Metabolite Identification : Simulate Phase I/II metabolism with GLORYx or MetaTox.

- MD Simulations : Assess binding mode stability in aqueous environments using GROMACS .

Q. How does the compound’s stability under varying pH and temperature conditions affect formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.